2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group. A sulfanyl (-S-) linker bridges the oxadiazole to an acetamide moiety, which is further substituted with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent is a strong electron-withdrawing group (EWG) that enhances metabolic stability and influences lipophilicity, while the pyridine ring contributes to π-π stacking interactions in biological targets . The oxadiazole ring, known for its electron-deficient nature, facilitates hydrogen bonding and charge-transfer interactions, making it a critical pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O3S/c17-16(18,19)26-12-5-3-11(4-6-12)21-13(24)9-27-15-23-22-14(25-15)10-2-1-7-20-8-10/h1-8H,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTAFKGDRCXPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki-Miyaura coupling, where a pyridine boronic acid is coupled with a halogenated oxadiazole derivative.
Attachment of the trifluoromethoxyphenyl group: This can be done via nucleophilic substitution reactions where a trifluoromethoxyphenyl halide reacts with an amine derivative of the oxadiazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a fluorescent probe.
Biological Research: Its fluorescence properties are utilized in cellular imaging to study biological processes in real-time.
Mechanism of Action
The mechanism of action of 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with biological membranes and proteins. The compound’s structure allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, its ability to bind to specific proteins can inhibit their function, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
a) Thiadiazole vs. Oxadiazole
- Compound : 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide ()
- Replaces oxadiazole with thiadiazole, introducing a sulfur atom.
- Activity : Exhibited cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM) in MTT assays, outperforming 5-fluorouracil .
- Key Difference : Thiadiazole’s sulfur atom increases lipophilicity and may alter binding kinetics compared to the oxadiazole core in the target compound.
b) Triazole Derivatives
- Compound: 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () Features a 1,2,4-triazole core with an allyl substituent. Activity: Not explicitly reported, but triazoles are associated with diverse bioactivities due to their nitrogen-rich structure.
Substituent Effects
a) Trifluoromethoxy vs. Methoxy/Ethoxy
b) Pyridine Positional Isomerism
Pharmacological Activity Trends
Structure-Activity Relationship (SAR) Insights
- Heterocycle Choice : Oxadiazoles and thiadiazoles favor cytotoxicity, while triazoles may broaden activity spectra.
- Substituent Position : Pyridin-3-yl vs. pyridin-2-yl alters steric and electronic interactions with targets.
- Electron-Withdrawing Groups : Trifluoromethoxy and trifluoromethyl () enhance stability but may reduce solubility compared to methoxy or ethoxy .
Q & A
Basic: What are the key steps and optimal conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole core. Critical steps include:
- Cyclocondensation : Reacting pyridin-3-yl carbohydrazide with carbon disulfide under alkaline conditions to form the oxadiazole ring .
- Sulfanyl Acetamide Coupling : Introducing the sulfanylacetamide moiety via nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, confirmed by HPLC .
Key Parameters : Temperature control (±2°C), anhydrous solvents, and inert atmosphere (N₂/Ar) minimize side reactions .
Basic: Which analytical techniques are most reliable for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR identifies pyridinyl protons (δ 8.5–9.0 ppm) and trifluoromethoxy groups (δ 4.3–4.5 ppm) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ calculated for C₁₆H₁₂F₃N₃O₃S: 384.06) .
Basic: How is the compound’s biological activity assessed in preliminary studies?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values compared to controls like doxorubicin .
Basic: What are the stability considerations for handling and storage?
- Light Sensitivity : Store in amber vials at -20°C; degradation increases >5% after 72 hours under UV light .
- pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions .
- Solubility : DMSO stock solutions (10 mM) remain stable for 1 month at -80°C; avoid freeze-thaw cycles .
Advanced: How can low yields during sulfanyl group incorporation be mitigated?
- Catalyst Optimization : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate thiol intermediates, improving coupling efficiency from 40% to 75% .
- By-Product Analysis : TLC monitoring (Rf = 0.3 in 1:1 EtOAc/hexane) identifies disulfide by-products; adding reducing agents (e.g., TCEP) suppresses oxidation .
Advanced: What methodologies elucidate the compound’s mechanism of action?
- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., COX-2), with scoring functions (ΔG < -8 kcal/mol) indicating high affinity .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (Kd < 1 µM) for enzyme-inhibitor interactions .
- Metabolomic Profiling : LC-MS/MS tracks metabolite changes in treated cells to identify pathway disruptions .
Advanced: How do structural modifications influence bioactivity?
- Trifluoromethoxy vs. Methoxy : The -OCF₃ group enhances lipophilicity (logP = 2.8 vs. 1.9), improving blood-brain barrier penetration in murine models .
- Pyridinyl Substitution : 3-Pyridinyl analogs show 3-fold higher EGFR inhibition than 4-pyridinyl due to optimal hydrogen bonding .
Advanced: How to resolve contradictions in reported antimicrobial efficacy?
- Strain-Specificity : Discrepancies arise from testing on methicillin-resistant S. aureus (MRSA) vs. non-resistant strains; standardized CLSI protocols reduce variability .
- Synergistic Effects : Combine with β-lactam antibiotics (e.g., ampicillin) to overcome resistance mechanisms in Gram-negative bacteria .
Advanced: Can computational models predict off-target interactions?
- Pharmacophore Mapping : Schrödinger’s Phase identifies overlap with cytochrome P450 isoforms (e.g., CYP3A4), guiding toxicity studies .
- Machine Learning : Random Forest models trained on ChEMBL data predict hepatotoxicity (AUC = 0.89) based on structural descriptors .
Advanced: What challenges arise during milligram-to-gram scale-up?
- Reaction Exotherms : Use jacketed reactors with precise temperature control to prevent decomposition during sulfanyl coupling .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >90% recovery at 10-g scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
